molecular formula C21H20N4O2S B11358342 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B11358342
M. Wt: 392.5 g/mol
InChI Key: JSCZVXYKOMCNNE-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a benzothiophene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multiple steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne precursor under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzothiophene and oxadiazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group and oxadiazole ring could play crucial roles in binding to molecular targets, while the benzothiophene ring might influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to its combination of a cyano group, benzothiophene ring, and oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C21H20N4O2S/c22-13-16-15-9-4-5-10-17(15)28-21(16)23-18(26)11-6-12-19-24-20(25-27-19)14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-12H2,(H,23,26)

InChI Key

JSCZVXYKOMCNNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4)C#N

Origin of Product

United States

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